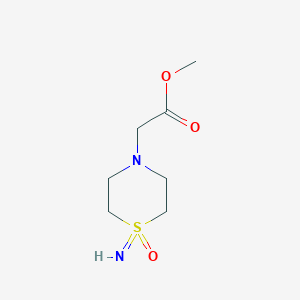

Methyl 2-(1-imino-1-oxo-1,4-thiazinan-4-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(1-imino-1-oxo-1,4-thiazinan-4-yl)acetate is a heterocyclic compound containing nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-imino-1-oxo-1,4-thiazinan-4-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-oxo-2-aryl-1,3-thiazinan-3-yl derivatives with methyl acetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-imino-1-oxo-1,4-thiazinan-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the imino group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl or imino positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(1-imino-1-oxo-1,4-thiazinan-4-yl)acetate is a heterocyclic compound featuring a thiazinane ring, notable for its potential biological activity and significance in medicinal chemistry. The compound includes a methyl ester group and an imino functionality, contributing to its reactivity and pharmacological properties. It belongs to the thiazolidinone derivatives, recognized for diverse biological activities, including antimicrobial and anti-inflammatory effects. Research into the specific biological mechanisms of this compound is ongoing, with a focus on its interactions at the molecular level.

Potential Applications

This compound has potential applications in pharmaceutical development due to its structural features. Thiazolidinone derivatives often exhibit biological activity. Interaction studies involving this compound focus on its binding affinities with biological targets. These studies employ techniques to understand the compound's efficacy and safety profiles.

Pharmaceutical Development

As a thiazolidinone derivative, this compound may possess antimicrobial and anti-inflammatory effects. Its unique structure allows it to interact differently with biological targets, potentially leading to novel therapeutic applications.

Comparable Compounds

This compound shares structural similarities with other compounds in the thiazolidinone family. Its specific imino and oxo functionalities within the thiazinane framework may enhance its reactivity and biological activity compared to other thiazolidinones.

| Compound Name | Unique Features |

|---|---|

| Methyl 2-(2-imino-4-thiazolidinone)acetate | Exhibits strong antimicrobial activity |

| Methyl 2-(4-hydroxyphenyl)-thiazolidinone | Known for anti-inflammatory properties |

| 2-(5-methylthiazolyl)-thiazolidinone | Displays unique antifungal properties |

Mechanism of Action

The mechanism of action of Methyl 2-(1-imino-1-oxo-1,4-thiazinan-4-yl)acetate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can form stable complexes with metal ions, which can modulate the activity of metalloenzymes or other metal-dependent biological processes .

Comparison with Similar Compounds

Similar Compounds

1,1-Dioxido-1,2-thiazinan-1,6-naphthyridine: Known for its anti-HIV activity.

(Z)-Methyl 3-(naphthalen-1-ylimino)-2-thia-4-azaspiro[5.5]undecane-4-carbodithioate: Exhibits analgesic activity.

Cephradine: A cephalosporin antibiotic with a 1,3-thiazine skeleton.

Uniqueness

Methyl 2-(1-imino-1-oxo-1,4-thiazinan-4-yl)acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and form stable complexes with metal ions makes it a versatile compound for research and industrial applications.

Biological Activity

Methyl 2-(1-imino-1-oxo-1,4-thiazinan-4-yl)acetate is a compound of significant interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research data.

Chemical Structure and Properties

This compound is characterized by its thiazine ring structure, which contributes to its biological activity. The compound can be represented as follows:

- Molecular Formula : C₇H₈N₂O₂S

- Molecular Weight : 172.21 g/mol

The thiazine ring's unique nitrogen and sulfur atoms play crucial roles in the compound's interaction with biological systems.

Biological Activity Overview

Research indicates that compounds containing thiazine rings exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections detail specific findings related to this compound.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of thiazine derivatives. For instance, a screening of various thiazolidinone derivatives revealed that certain compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. This compound may share similar properties due to its structural characteristics.

Table 1: Antimicrobial Activity of Thiazine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 64 µg/mL |

| This compound | TBD | TBD |

Anticancer Activity

Thiazine derivatives have shown promise in cancer treatment. A study involving thiazolidinone derivatives indicated that some compounds induced apoptosis in cancer cell lines such as HeLa and A549. This compound's mechanism of action may involve the induction of apoptotic pathways similar to those observed in related compounds.

Case Study: Apoptosis Induction

In a recent study, thiazolidinones were tested on various cancer cell lines. The results indicated that these compounds could activate both extrinsic and intrinsic apoptotic pathways:

- Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer)

- Key Findings :

- Induction of caspase activity

- Increased levels of pro-apoptotic proteins

- Decreased levels of anti-apoptotic proteins

Anti-inflammatory Activity

Thiazine derivatives are also noted for their anti-inflammatory properties. Research has shown that certain thiazolidinones can reduce pro-inflammatory cytokines and oxidative stress markers in cellular models. This compound may exhibit similar effects, contributing to its therapeutic potential in inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with thiazine structures often act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.

- Receptor Modulation : Interaction with specific receptors may lead to altered signaling pathways associated with cell survival and proliferation.

- Oxidative Stress Reduction : By scavenging free radicals or modulating antioxidant pathways, these compounds can mitigate oxidative damage.

Properties

IUPAC Name |

methyl 2-(1-imino-1-oxo-1,4-thiazinan-4-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3S/c1-12-7(10)6-9-2-4-13(8,11)5-3-9/h8H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGGSSWYOZAWHKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CCS(=N)(=O)CC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.